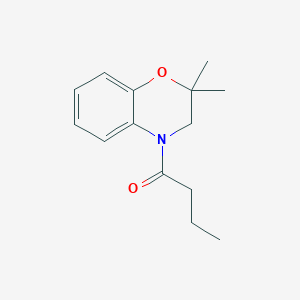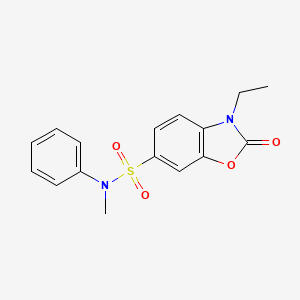
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one, also known as DIMBOA, is a natural compound found in plants such as maize, wheat, and rice. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been studied extensively due to its potential applications in various fields such as agriculture, medicine, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. It has been shown to activate various signaling pathways such as the MAPK pathway and the NF-κB pathway, leading to the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that help to protect plants against pathogens. It has also been shown to enhance the activity of various enzymes involved in plant defense mechanisms.
In animals, this compound has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in lab experiments include its natural origin, its availability from plant sources, and its potential applications in various fields such as agriculture, medicine, and biochemistry. However, the limitations of using this compound in lab experiments include its low solubility in water, its instability under certain conditions, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one. These include:
1. Further studies on the mechanism of action of this compound in plants and animals.
2. Development of new methods for the synthesis of this compound and its derivatives.
3. Investigation of the potential applications of this compound in the food and beverage industries as a natural preservative.
4. Exploration of the potential use of this compound in the treatment of various diseases such as arthritis, diabetes, and cancer.
5. Investigation of the potential use of this compound in the development of new insecticides and herbicides.
Conclusion
In conclusion, this compound, or this compound, is a natural compound found in plants such as maize, wheat, and rice. It has potential applications in various fields such as agriculture, medicine, and biochemistry. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one can be achieved through various methods such as extraction from plant sources, chemical synthesis, and biotransformation. Extraction from plant sources involves the isolation of this compound from maize, wheat, or rice using solvents such as methanol or ethanol. Chemical synthesis involves the use of organic chemistry techniques to create this compound from simple starting materials. Biotransformation involves the use of microorganisms such as fungi or bacteria to convert precursors into this compound.
Scientific Research Applications
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been extensively studied for its potential applications in agriculture, medicine, and biochemistry. In agriculture, it has been shown to have antifungal, insecticidal, and herbicidal properties. It has also been shown to enhance plant growth and improve resistance to abiotic stress such as drought and salinity.
In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as arthritis, diabetes, and cancer.
In biochemistry, this compound has been studied for its role in plant defense mechanisms and its interaction with herbivores and pathogens. It has also been studied for its potential use as a natural preservative in food and beverage industries.
Properties
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-7-13(16)15-10-14(2,3)17-12-9-6-5-8-11(12)15/h5-6,8-9H,4,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZROSJIYOURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(OC2=CC=CC=C21)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)





![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
